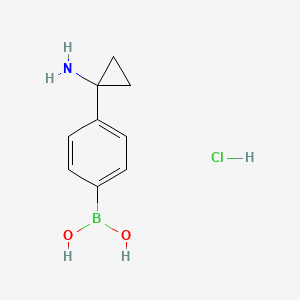

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

Descripción general

Descripción

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminocyclopropyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl or vinyl halides . The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent under mild temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The aminocyclopropyl group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Metal hydrides such as lithium aluminum hydride.

Substitution: Halogenated compounds and nucleophiles under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Reduced aminocyclopropyl derivatives.

Substitution: Substituted phenylboronic acid derivatives.

Aplicaciones Científicas De Investigación

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: Acts as a probe for studying enzyme activities and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes.

Industry: Utilized in the development of sensors and materials for detecting various analytes.

Mecanismo De Acción

The mechanism of action of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of protease inhibitors used in cancer therapy.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Aminophenylboronic acid hydrochloride

- 4-(Aminomethyl)phenylboronic acid hydrochloride

- 3-Aminophenylboronic acid hydrochloride

Uniqueness

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride is unique due to the presence of the aminocyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its specificity and potency as an enzyme inhibitor compared to other boronic acid derivatives.

Actividad Biológica

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride (CAS No. 1256345-72-8) is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, providing a comprehensive overview of its biological implications.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety with an aminocyclopropyl group, which is believed to enhance its interaction with biological targets. The structural formula can be represented as follows:

Target Interactions

this compound primarily interacts with proteins and enzymes through reversible covalent bonding to diols, a characteristic feature of boronic acids. This interaction is crucial for the modulation of various biological pathways.

Biochemical Pathways

The compound has been shown to induce autophagy in certain cellular models, which may contribute to its antibacterial and anticancer properties. Autophagy is a cellular degradation process that can help eliminate damaged organelles and proteins, thereby maintaining cellular homeostasis.

Antibacterial Activity

Research indicates that phenylboronic acids, including this compound, exhibit antibacterial properties by disrupting bacterial cell wall synthesis and function. A study demonstrated that the compound can aggregate with bacterial surfaces, enhancing its antibacterial efficacy against Gram-positive and Gram-negative bacteria such as E. coli and S. aureus .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of breast cancer cells, potentially through proteasome inhibition mechanisms . The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 3.85 |

| HCT116 (Colon Cancer) | 1.49 |

Antiviral Activity

While the antiviral activity of boronic acids is generally moderate, some derivatives have shown promise against viral infections by binding to viral glycoproteins. The specific activity of this compound against viruses like HIV has not been extensively studied but suggests potential for further exploration .

Case Studies

-

Bacterial Aggregation Study

A study conducted on a dendrimer modified with phenylboronic acid groups indicated that the compound facilitated bacterial aggregation through specific interactions with glycolipids on bacterial surfaces. This aggregation was linked to increased antibacterial activity against E. coli . -

Cancer Cell Proliferation Inhibition

In a controlled experiment, this compound was tested on various cancer cell lines, showing significant inhibition of cell growth at varying concentrations, highlighting its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

[4-(1-aminocyclopropyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO2.ClH/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13;/h1-4,12-13H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTAZNMFDNLLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681556 | |

| Record name | [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-72-8 | |

| Record name | [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.